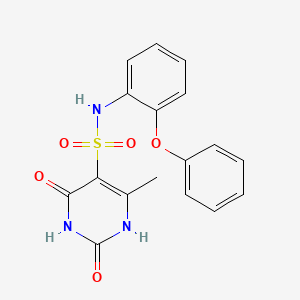![molecular formula C15H12Cl2N2O2 B14977902 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B14977902.png)
5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and anti-inflammatory activities . This particular compound is characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to the benzimidazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloro-1H-benzimidazole and 2-methoxyphenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Procedure: The 5,6-dichloro-1H-benzimidazole is reacted with 2-methoxyphenol in the presence of a base and a solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified using column chromatography to obtain pure 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a less substituted benzimidazole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Less substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antiviral Agents: Benzimidazole derivatives, including this compound, have shown activity against various viruses, making them potential candidates for antiviral drug development.
Anticancer Agents: The compound exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential use in cancer therapy.
Industry:
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as fungicides and herbicides.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in viral replication and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes in the viral replication cycle and disrupts the cell cycle in cancer cells, leading to cell death.
Comparación Con Compuestos Similares
4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one: Another dichlorinated compound with similar reactivity but different biological activities.
2-[(2-Methoxyphenoxy)methyl]-1H-benzimidazole: A less substituted analog with similar applications but lower potency.
Uniqueness:
Enhanced Activity: The presence of both chlorine atoms and the methoxyphenoxy group enhances the compound’s biological activity compared to its analogs.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H12Cl2N2O2 |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-20-13-4-2-3-5-14(13)21-8-15-18-11-6-9(16)10(17)7-12(11)19-15/h2-7H,8H2,1H3,(H,18,19) |
Clave InChI |
BFHXHPPKTGUAQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14977820.png)
![N-(2,4-dimethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14977835.png)
![N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B14977842.png)
![4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B14977850.png)
![1-[5-(1-benzyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14977861.png)
![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B14977862.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14977872.png)
![4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B14977874.png)
![N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977880.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B14977884.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14977887.png)
![2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B14977897.png)

![2-bromo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B14977910.png)
